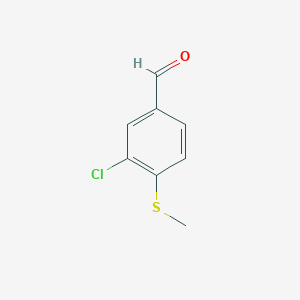

3-Chloro-4-methylsulfanyl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPPOJFNFLYALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Versatile Building Block: A Technical History of 3-Chloro-4-(methylthio)benzaldehyde

For Immediate Release

A deep dive into the synthetic origins and chemical significance of 3-Chloro-4-(methylthio)benzaldehyde, a key intermediate in modern medicinal and materials chemistry.

Initially an obscure molecule, 3-Chloro-4-(methylthio)benzaldehyde (CAS No. 38125-81-4) has steadily gained prominence within the scientific community, particularly among researchers in drug discovery and materials science. This technical guide illuminates the historical context of its discovery, details its principal synthetic methodologies, and explores the chemical properties that make it a valuable precursor in the synthesis of complex molecular architectures. While a singular "discovery" paper remains elusive in early literature, its emergence can be traced through the development of synthetic strategies for polysubstituted benzaldehydes and thioanisoles.

I. A Historical Perspective: The Convergence of Synthetic Strategies

The story of 3-Chloro-4-(methylthio)benzaldehyde is not one of a sudden, celebrated discovery, but rather a tale of the gradual evolution of synthetic organic chemistry. The first synthesis of the parent molecule, benzaldehyde, by Wöhler and Liebig in 1832, opened the door to the exploration of its many derivatives.[1] The subsequent development of methods to introduce various functional groups onto the benzene ring laid the groundwork for the eventual creation of more complex structures like the title compound.

The introduction of a chlorine atom at the meta position and a methylthio group at the para position relative to the aldehyde function presents a specific synthetic challenge. The historical development of synthetic routes to substituted benzaldehydes and thioanisoles provides the context for its eventual synthesis.[2][3] Early methods for the synthesis of substituted benzaldehydes often involved harsh conditions and lacked regioselectivity. However, the advent of more sophisticated reactions in the 20th century provided chemists with the tools to construct such molecules with greater precision.

II. Key Synthetic Methodologies: A Chemist's Guide

The synthesis of 3-Chloro-4-(methylthio)benzaldehyde can be approached through several strategic pathways, primarily revolving around the late-stage introduction of either the methylthio or the formyl group, or by building the molecule from a pre-functionalized benzene ring.

A. Nucleophilic Aromatic Substitution (SNAr)

A highly plausible and industrially relevant approach involves the nucleophilic aromatic substitution of a suitable di-halogenated benzaldehyde. The reaction of 3-chloro-4-fluorobenzaldehyde with sodium thiomethoxide is a prime example. The greater lability of the fluorine atom compared to the chlorine atom in SNAr reactions directs the substitution to the 4-position.

Conceptual Workflow for SNAr Synthesis:

Caption: SNAr approach to 3-Chloro-4-(methylthio)benzaldehyde.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 3-chloro-4-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Chloro-4-(methylthio)benzaldehyde.

B. Formylation of a Precursor Thioanisole

An alternative strategy involves the formylation of 2-chlorothioanisole. Several classic named reactions can be employed for this transformation, including the Vilsmeier-Haack and Gattermann-Koch reactions. The directing effect of the methylthio and chloro substituents will influence the regioselectivity of the formylation.

Conceptual Workflow for Formylation:

Caption: Formylation approach to 3-Chloro-4-(methylthio)benzaldehyde.

III. Physicochemical Properties and Characterization

A comprehensive understanding of a molecule's properties is paramount for its application in further synthetic endeavors.

| Property | Value |

| CAS Number | 38125-81-4 |

| Molecular Formula | C₈H₇ClOS |

| Molecular Weight | 186.66 g/mol |

| Appearance | Typically a solid |

| Boiling Point | 281.0±30.0 °C (Predicted) |

| Density | 1.28±0.1 g/cm³ (Predicted) |

Spectroscopic Data:

-

1H NMR (CDCl3, 400 MHz): The proton NMR spectrum is expected to show a singlet for the aldehyde proton around δ 9.9 ppm. The aromatic protons will appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm), and the methylthio protons will be a singlet around δ 2.5 ppm. The exact splitting pattern of the aromatic protons will depend on the coupling constants between them.

-

13C NMR (CDCl3, 100 MHz): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 190 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the methylthio carbon will appear upfield, typically around δ 15 ppm.

IV. Applications in Drug Discovery and Beyond

The strategic placement of the chloro, methylthio, and aldehyde functionalities makes 3-Chloro-4-(methylthio)benzaldehyde a versatile intermediate. The aldehyde group serves as a handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule. For instance, the oxidized derivative, 3-chloro-4-(methylsulfonyl)benzaldehyde, is a known precursor in the synthesis of more complex molecules.[4]

The presence of both a halogen and a sulfur-containing group offers opportunities for cross-coupling reactions, further expanding its synthetic utility. These features have led to its use as a building block in the synthesis of biologically active compounds and functional materials.

V. Conclusion

While the precise moment of its first synthesis may be buried in the annals of chemical literature, the importance of 3-Chloro-4-(methylthio)benzaldehyde as a synthetic intermediate is clear. Its preparation, achievable through established and reliable synthetic routes, provides access to a unique combination of functional groups. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such versatile building blocks is only set to increase, ensuring that the story of 3-Chloro-4-(methylthio)benzaldehyde is one that will continue to be written in laboratories around the world.

References

- Google Patents.A process for preparing 3-{[3-chloro-4-(methylsulfonyl)-phenyl]methylene}-2,4-pentanedione.

-

The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure.[Link]

-

Wikipedia. Benzaldehyde.[Link]

-

Wisdomlib. Substituted Benzaldehyde: Significance and symbolism.[Link]

- Google Patents.Preparation method of p-methylsulfonyl benzaldehyde.

-

ResearchGate. Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base...[Link]

-

Growing Science. Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a.[Link]

-

ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.[Link]

-

Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.[Link]

-

PubMed. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates.[Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[Link]

- Google Patents.

-

NIST. Benzaldehyde, 3-chloro-.[Link]

-

PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride.[Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE.[Link]

-

The Good Scents Company. 4-(methyl thio) benzaldehyde, 3446-89-7.[Link]

-

ResearchGate. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.[Link]

-

Beilstein Journals. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates.[Link]

-

Protocols.io. RAFT Based Synthesis of In-house Polymers.[Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.[Link]

-

PubMed. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates.[Link]

Sources

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 3-Chloro-4-methylsulfanyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction and Molecular Structure

3-Chloro-4-methylsulfanyl-benzaldehyde possesses a unique substitution pattern on the benzene ring, incorporating an electron-withdrawing chloro group, an electron-donating methylsulfanyl group, and an aldehyde functional group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, potentially with interesting biological activities.

Molecular Structure:

Caption: Molecular structure of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-dichlorobenzaldehyde, with sodium thiomethoxide. This approach is analogous to established procedures for the preparation of similar aryl methyl sulfides.[1]

Synthetic Workflow

Sources

Unlocking the Potential of 3-Chloro-4-methylsulfanyl-benzaldehyde: A Technical Guide for Novel Research and Development

For the attention of researchers, scientists, and professionals in drug development, this guide illuminates the untapped research potential of 3-Chloro-4-methylsulfanyl-benzaldehyde. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a strategic roadmap for exploring this compound's utility in medicinal chemistry, materials science, and agrochemicals.

This guide is structured to foster innovation, presenting a logical progression from the foundational chemistry of this compound to tangible, high-potential research avenues. Each proposed area is supported by established principles and methodologies, adapted to the specific characteristics of this molecule.

Foundational Profile: Understanding the Core Moiety

This compound, with the CAS Number 38125-81-4, is an aromatic aldehyde distinguished by two key functional groups: a chlorine atom at the meta position and a methylsulfanyl group at the para position relative to the aldehyde.[1] This unique substitution pattern offers a rich playground for synthetic chemists and drug designers.

| Property | Value | Source |

| CAS Number | 38125-81-4 | [1] |

| Molecular Formula | C₈H₇ClOS | Inferred |

| Molecular Weight | 186.66 g/mol | Inferred |

The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including but not limited to reductive amination, Wittig reactions, and the formation of Schiff bases. The chloro and methylsulfanyl substituents are critical modulators of the compound's electronic and steric properties, influencing its reactivity and potential biological interactions. The sulfur atom, in particular, is susceptible to oxidation, offering a straightforward path to sulfoxide and sulfone derivatives, thereby expanding the accessible chemical space.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural alerts within this compound suggest a strong potential for applications in medicinal chemistry. The benzaldehyde core is a common scaffold in bioactive molecules, and the specific substituents offer opportunities for targeted drug design.

Antimicrobial Drug Development

Rationale: Benzaldehyde and its derivatives have demonstrated antimicrobial properties.[2][3] The presence of a sulfur-containing functional group, akin to those found in some antibiotic classes, and a halogen atom, known to enhance antimicrobial potency, makes this compound a promising starting point for novel antibiotic discovery.

Proposed Research Workflow:

Caption: Workflow for Antimicrobial Drug Discovery.

Experimental Protocol: Synthesis of Schiff Base Derivatives

-

Dissolution: Dissolve 1 equivalent of this compound in anhydrous ethanol.

-

Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate and can be collected by filtration.

-

Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Development of Antioxidant Compounds

Rationale: Phenolic compounds are well-known for their antioxidant properties. While this compound itself is not a phenol, its derivatives can be designed to possess antioxidant activity. For instance, the synthesis of derivatives that incorporate phenolic moieties could lead to novel antioxidants.[4]

Proposed Research Directions:

-

Synthesis of Hydroxylated Derivatives: Explore reactions to introduce hydroxyl groups onto the aromatic ring or on side chains attached to the aldehyde.

-

Evaluation of Radical Scavenging Activity: Utilize standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to quantify the antioxidant capacity of the synthesized derivatives.[4]

Potential Research Area 2: Agrochemicals

Rationale: The structural motifs present in this compound are found in various agrochemicals. Benzaldehyde itself has shown insecticidal activity.[3] The chloro and methylsulfanyl groups can enhance the lipophilicity and metabolic stability of the molecule, which are desirable properties for pesticides and herbicides.

Proposed Research Workflow:

Caption: Workflow for Agrochemical Discovery.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

-

Reactant Mixture: In a round-bottom flask, combine 1 equivalent of this compound with 1.1 equivalents of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene, and a catalytic amount of a base like piperidine or triethylamine.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the resulting solid by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.

-

Characterization: Analyze the purified compound by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Potential Research Area 3: Materials Science and Organic Synthesis

Rationale: Benzaldehyde derivatives are valuable building blocks in organic synthesis and can be used to create novel materials.[5] The specific functional groups of this compound make it a candidate for the synthesis of specialty polymers and functional dyes.

Proposed Research Directions:

-

Polymer Synthesis: Utilize the aldehyde functionality for polymerization reactions, such as the synthesis of polyesters or poly-Schiff bases. The chloro and methylsulfanyl groups can impart unique properties like flame retardancy or altered refractive indices to the resulting polymers.

-

Dye Synthesis: The aromatic core can be functionalized to create azo dyes or other chromophoric systems. The electronic properties of the substituents will influence the color and photostability of the resulting dyes.

Synthetic Accessibility

Proposed Synthetic Protocol (based on analogous reactions):

-

Starting Material: 3,4-Dichlorobenzaldehyde.

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Solvent: A polar aprotic solvent such as DMF or DMSO.

-

Reaction: The reaction would likely proceed via nucleophilic aromatic substitution, where the thiomethoxide selectively displaces one of the chlorine atoms. The regioselectivity would need to be determined and optimized.

-

Work-up and Purification: Standard aqueous work-up followed by extraction and purification by column chromatography or distillation.

This proposed synthesis is an adaptation of known methods for preparing similar aryl methyl sulfides from chloroarenes.[6][7]

Conclusion

This compound represents a molecule with significant, yet underexplored, potential. Its unique combination of a reactive aldehyde, a halogen, and a modifiable sulfur-containing group makes it a highly attractive scaffold for innovation across multiple scientific disciplines. This guide provides a foundational framework and actionable research plans to unlock the latent value of this compound. The proposed research avenues in medicinal chemistry, agrochemicals, and materials science are grounded in established scientific principles and offer a clear path for investigation. It is our hope that this document will catalyze new research endeavors that fully exploit the promising characteristics of this compound.

References

-

Benzaldehyde, 3-[[(7-chloro-2-quinolinyl)methyl]thio]- | 115104-36-4 - LookChem. (n.d.). Retrieved from [Link]

- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents. (n.d.).

-

m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC. (2021, September 13). Retrieved from [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (2019, October 18). Retrieved from [Link]

-

Preparation of 3-chlorobenzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]

-

Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed. (2015, January 28). Retrieved from [Link]

Sources

- 1. This compound | 38125-81-4 [chemicalbook.com]

- 2. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. chemimpex.com [chemimpex.com]

- 6. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

Methodological & Application

Synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde: An In-Depth Technical Guide

This guide provides a comprehensive overview of the synthetic protocols for producing 3-Chloro-4-methylsulfanyl-benzaldehyde (CAS No: 38125-81-4), a valuable intermediate in the fields of pharmaceutical and agrochemical research. The primary methodology detailed herein is a robust two-step process, commencing with the synthesis of the key precursor, 2-chloro-thioanisole, followed by its formylation via the Vilsmeier-Haack reaction. This approach is favored for its reliability and scalability.

Strategic Overview & Rationale

The synthesis of this compound is most effectively achieved through electrophilic aromatic substitution on an appropriately substituted benzene ring. The chosen strategy involves:

-

Precursor Synthesis : Preparation of 1-chloro-2-(methylthio)benzene, commonly known as 2-chloro-thioanisole. This is accomplished via the S-methylation of 2-chlorothiophenol. This precursor correctly positions the chloro and methylsulfanyl groups, which are ortho- and para-directing, to guide the incoming electrophile.

-

Formylation : Introduction of the aldehyde (formyl) group onto the precursor ring using the Vilsmeier-Haack reaction.[1][2] The electron-donating nature of the methylsulfanyl group activates the aromatic ring, facilitating electrophilic substitution. The formyl group is directed to the position para to the methylsulfanyl group and ortho to the chlorine atom, yielding the desired product with high regioselectivity.

The overall synthetic workflow is depicted below.

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of Precursor: 2-Chloro-thioanisole

This protocol details the S-methylation of 2-chlorothiophenol to yield 2-chloro-thioanisole (CAS: 17733-22-1). The reaction proceeds via deprotonation of the thiol to form a more nucleophilic thiophenolate, which then undergoes nucleophilic substitution with a methylating agent.

Materials & Reagents (Part A)

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Chlorothiophenol | C₆H₅ClS | 144.62 | 6320-03-2 | [3] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Base |

| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 74-88-4 | [4] Methylating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

Step-by-Step Protocol (Part A)

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorothiophenol (7.23 g, 50 mmol) and dichloromethane (100 mL).

-

Base Addition : Prepare a solution of sodium hydroxide (2.2 g, 55 mmol) in 20 mL of deionized water. Add this solution dropwise to the stirred solution of 2-chlorothiophenol at room temperature. Stir for 30 minutes to ensure complete formation of the sodium 2-chlorothiophenolate.

-

Methylation : Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (7.8 g, 3.4 mL, 55 mmol) dropwise from the dropping funnel over 20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 2-chloro-thioanisole, can be purified by vacuum distillation (boiling point ~239-240 °C) to yield a colorless to pale yellow liquid.[5]

Part B: Vilsmeier-Haack Formylation

This protocol describes the formylation of 2-chloro-thioanisole to produce the target compound, this compound. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Materials & Reagents (Part B)

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Chloro-thioanisole | C₇H₇ClS | 158.65 | 17733-22-1 | [5] Substrate |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive, water-reactive |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Anhydrous solvent |

| Sodium Acetate (NaOAc) | CH₃COONa | 82.03 | 127-09-3 | For work-up |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Deionized Water / Ice | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Protocol (Part B)

-

Vilsmeier Reagent Formation : In a three-necked 250 mL flask fitted with a thermometer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (11.0 g, 11.6 mL, 150 mmol) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (11.5 g, 7.0 mL, 75 mmol) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After addition, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition : Dissolve 2-chloro-thioanisole (7.94 g, 50 mmol) in 1,2-dichloroethane (25 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction : After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis (Work-up) : Cool the reaction mixture back down to 0 °C. Carefully and slowly pour the mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Product Formation : Slowly add a saturated aqueous solution of sodium acetate until the mixture is neutralized (pH ~6-7). This step hydrolyzes the intermediate iminium salt to the final aldehyde. Stir the mixture at room temperature for 1 hour.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Isolation and Purification : Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The reaction proceeds in three key stages:

-

Formation of the Vilsmeier Reagent : DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination cascade releases a stable phosphate byproduct and generates the highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.[7]

-

Electrophilic Aromatic Substitution : The electron-rich aromatic ring of 2-chloro-thioanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methylsulfanyl (-SCH₃) group is a strong ortho-, para-director, and due to sterics, the substitution occurs at the para position. This forms a resonance-stabilized cationic intermediate (a sigma complex).

-

Hydrolysis : Deprotonation restores aromaticity, yielding an iminium salt intermediate. During aqueous work-up, this salt is readily hydrolyzed to form the final aldehyde product and dimethylamine hydrochloride.[1][6]

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR : Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the methylsulfanyl protons (~2.5 ppm), and three distinct signals in the aromatic region (~7.3-7.9 ppm) corresponding to the three aromatic protons, showing characteristic ortho and meta coupling.[8]

-

¹³C NMR : Key resonances are expected for the carbonyl carbon (~190-192 ppm), the carbons of the aromatic ring (typically ~125-145 ppm), and the methyl carbon of the thioether (~15 ppm).

-

IR Spectroscopy : A strong absorption band characteristic of the aldehyde C=O stretch should be visible around 1690-1710 cm⁻¹. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₈H₇ClOS (186.66 g/mol ), with a characteristic (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

Safety and Handling

-

General : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.

-

2-Chlorothiophenol : Toxic and has a strong, unpleasant odor. Handle with care to avoid inhalation and skin contact.

-

Methyl Iodide : Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution and avoid exposure.

-

Phosphorus Oxychloride (POCl₃) : Highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled under anhydrous conditions and added slowly to DMF.

-

N,N-Dimethylformamide (DMF) : A skin and respiratory irritant and is considered a reproductive toxin. Use in a fume hood and avoid contact.

-

Solvents : Dichloromethane, 1,2-dichloroethane, and ethyl acetate are volatile and flammable. Work away from ignition sources.

References

-

ChemRxiv. (n.d.). Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). US4124646A - Process for producing thioanisole.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN106432015A - Supercritical thioanisole synthesis method by using chloromethane.

-

ChemWhat. (2025). 2-Chlorothioanisole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation. Retrieved from [Link]

-

ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

-

Vaia. (n.d.). In the Gatterman-Koch reaction, a formyl group. Retrieved from [Link]

-

Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]

-

YouTube. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-chloro-2-(dichloromethyl)benzene. Retrieved from [Link]

-

PubMed. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Chemsrc. (2025). 2-Chlorothiosanisole. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylbenzaldehyde. Retrieved from [Link]

-

YouTube. (2020). FORMYLATION AND CARBOXYLATION OF BENZENE WITH MECHANISM | Dr. Amjad Hussain. Retrieved from [Link]

-

ChemWhat. (2025). 1-chloro-2-methylbenzene. Retrieved from [Link]

-

MDPI. (2024). Formation of Pre-PCTA/DT Intermediates from 2-Chlorothiophenol on Silica Clusters: A Quantum Mechanical Study. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-chloro-. Retrieved from [Link]

-

PubMed. (1969). S-methylation, oxidation, hydroxylation and conjugation of thiophenol in the rat. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]

- 3. 2-クロロチオフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chlorothiosanisole | CAS#:17733-22-1 | Chemsrc [chemsrc.com]

- 5. 2-Chlorothioanisole 96 17733-22-1 [sigmaaldrich.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. kgroup.du.edu [kgroup.du.edu]

Use of 3-Chloro-4-methylsulfanyl-benzaldehyde as a pharmaceutical intermediate

PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE

3-Chloro-4-methylsulfanyl-benzaldehyde (CAS: 38125-81-4) is a high-value "pivot" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the juxtaposition of an electron-withdrawing chlorine atom ortho to an electron-rich, oxidizable methylthio (thiomethyl) group.[1]

For drug developers, this molecule offers three distinct strategic advantages over its oxygen analog (3-chloro-4-methoxybenzaldehyde):

-

Bioisosteric Tuning: The

group is significantly more lipophilic ( -

Metabolic Switching: The sulfide moiety serves as a "metabolic handle." It can be retained as a sulfide or selectively oxidized to a sulfoxide (chiral center potential) or sulfone (strong H-bond acceptor), drastically altering the pharmacophore's polarity and solubility profile during Lead Optimization.

-

Regioselective Reactivity: The aldehyde functionality allows for rapid diversification via reductive amination, Knoevenagel condensation, or olefination, while the aryl chloride remains available for late-stage cross-coupling (e.g., Suzuki-Miyaura) to biaryl systems.

PART 2: CHEMICAL PROFILE & SAFETY

| Property | Specification |

| CAS Number | 38125-81-4 |

| IUPAC Name | 3-Chloro-4-(methylsulfanyl)benzaldehyde |

| Molecular Weight | 186.66 g/mol |

| Appearance | Yellow to orange liquid or low-melting solid (mp ~28-30°C) |

| Boiling Point | ~145°C at 10 mmHg (approximate) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water |

| Stability | Air-sensitive (slow oxidation to sulfoxide); Acid-sensitive |

Safety & Handling (Critical)

-

Stench Warning: Like most low-molecular-weight sulfides, this compound has a potent, disagreeable garlic/cabbage odor.[1] All handling must occur within a functioning fume hood.

-

Oxidation Sensitivity: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Exposure to air will slowly convert the surface to the sulfoxide, complicating stoichiometry in subsequent steps.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

PART 3: SYNTHETIC PATHWAYS (The "Reaction Tree")

The utility of this compound lies in its position as a divergence point.[1] It is synthesized via Nucleophilic Aromatic Substitution (SNAr) and consumed via aldehyde functionalization.

Diagram 1: The Strategic Reaction Map

Caption: Synthesis and divergence of this compound. Green arrow indicates formation; Blue/Red/Yellow arrows indicate application pathways.[1]

PART 4: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: Upstream Synthesis (Preparation of the Intermediate)

Context: Commercial supplies can be expensive or impure. This protocol allows for the reliable in-house generation of the intermediate from cheap 3,4-dichlorobenzaldehyde.[1]

Mechanism: Regioselective Nucleophilic Aromatic Substitution (SNAr). The aldehyde group at C1 activates the chlorine at C4 (para) significantly more than the chlorine at C3 (meta), ensuring high regioselectivity.

Reagents:

-

3,4-Dichlorobenzaldehyde (1.0 equiv)[1]

-

Sodium thiomethoxide (NaSMe) (1.1 equiv) — Use dry powder or 20% aq. solution

-

DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) — Anhydrous[1]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 3,4-dichlorobenzaldehyde (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

-

Cooling: Cool the solution to 0°C in an ice bath. Exotherm control is critical to prevent bis-substitution.[1]

-

Addition: Add NaSMe (11 mmol) portion-wise over 15 minutes. If using aqueous NaSMe, add a phase transfer catalyst (e.g., TBAB, 5 mol%) to improve rate.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product may precipitate as a solid or oil out. Extract with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.[3] Concentrate.

-

Note: If the smell is overwhelming, wash the organic phase with dilute bleach (sodium hypochlorite) to oxidize trace thiols/sulfides in the waste, but do not expose the product to bleach.

-

Protocol B: Downstream Application (Reductive Amination)

Context: Synthesis of a "Thio-Avanafil" analog library. This protocol couples the aldehyde with a secondary amine (e.g., morpholine or piperazine derivative).

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine (e.g., Morpholine) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

-

DCM (Dichloromethane) or DCE (Dichloroethane)[1]

Step-by-Step Procedure:

-

Imine Formation: In a vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add 1 drop of glacial acetic acid. Stir at RT for 30–60 minutes.

-

Checkpoint: The solution often turns slightly cloudy or changes color as the imine/iminium species forms.

-

-

Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (H2 gas evolution).

-

Incubation: Stir at RT for 4–16 hours.

-

Why STAB? STAB is milder than NaBH4 and will not reduce the aldehyde before it forms the imine, preventing the formation of the benzyl alcohol byproduct.

-

-

Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to neutralize acid and decompose borate complexes.

-

Extraction: Separate phases. Extract aqueous layer with DCM.

-

Analysis: The resulting benzylamine is stable. Verify by LC-MS. The mass should correspond to [M+H]+.

-

Expert Tip: If the sulfide oxidizes to sulfoxide during this step (rare with STAB, common with vigorous workups), you will see M+16 peaks. Keep workup cool and rapid.

-

PART 5: TROUBLESHOOTING & OPTIMIZATION

| Issue | Probable Cause | Corrective Action |

| Low Yield in SNAr | Bis-substitution (both Cl replaced) | Lower temperature to 0°C; ensure strict 1.1 eq of NaSMe; do not overheat. |

| Product smells "Garlic-like" | Residual Methyl Mercaptan | Wash organic phase with dilute NaOH.[1] Treat waste streams with bleach in the hood before disposal. |

| M+16 Peak in MS | Oxidation to Sulfoxide | Degas solvents with Argon. Avoid peroxide-containing ethers (e.g., old THF).[1] |

| Aldehyde Unreactive | Hydrate formation | If stored wet, the aldehyde can form a hydrate. Azeotrope with toluene to dry before use. |

PART 6: REFERENCES

-

Synthesis of Methylthio-Benzaldehydes:

-

Pharmaceutical Relevance of Thioethers:

-

Review: "The Role of Sulfur in Drug Discovery." Journal of Medicinal Chemistry. Thioethers are key bioisosteres for ethers, improving metabolic stability.

-

Related Drug:Avanafil (Uses the 3-chloro-4-methoxybenzylamine intermediate).[1][3] The 3-chloro-4-methylsulfanyl analog is a common SAR variant.[1]

-

Source: (Contextual reference for the methoxy analog).[1]

-

-

Reductive Amination Protocols:

-

Safety Data:

Sources

- 1. prepchem.com [prepchem.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: The Role of 3-Chloro-4-methylsulfanyl-benzaldehyde in Modern Medicinal Chemistry

Introduction: Identifying a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic value of a starting material is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 3-Chloro-4-methylsulfanyl-benzaldehyde is one such unassuming yet powerful building block. Its unique substitution pattern—an electrophilic aldehyde for condensations and carbon-carbon bond formations, a chloro group ideal for cross-coupling reactions, and a methylsulfanyl moiety that can influence solubility and metabolic stability—positions it as a valuable intermediate in the synthesis of complex therapeutic agents.[1]

This guide provides an in-depth exploration of the practical applications of this compound. We move beyond simple cataloging of reactions to explain the underlying chemical logic and provide field-tested protocols for its use in synthesizing molecules with significant therapeutic potential, particularly in the realm of kinase inhibition for oncology.

Core Applications in Bioactive Molecule Synthesis

The primary utility of this compound in medicinal chemistry is as a precursor for constructing larger, more complex heterocyclic systems. The benzaldehyde functional group serves as a handle for elaboration, while the chloro and methylsulfanyl groups provide avenues for further diversification and tuning of pharmacokinetic properties.

Key Application: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[4] this compound serves as a key starting material for scaffolds that can target the ATP-binding site of various kinases.

For instance, this aldehyde can be utilized in condensation reactions to build complex heterocyclic cores, such as oxindoles, which are known privileged structures in kinase inhibitor design.[5] The resulting aromatic system can be further functionalized, often via palladium-catalyzed cross-coupling reactions at the chlorine position, to introduce moieties that interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. The causality behind key steps is explained to empower users to troubleshoot and adapt these methods as needed.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[6][7] This reaction is particularly useful for elaborating the scaffold derived from this compound by replacing the chlorine atom with various aryl or heteroaryl groups.

Objective: To couple an arylboronic acid to the 3-position of a benzaldehyde-derived scaffold.

Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of base is critical for activating the boronic acid for transmetalation, while the ligand stabilizes the palladium complex and promotes the desired reactivity.[6] An inert atmosphere is mandatory to prevent the degradation of the catalyst and phosphine ligands.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl chloride substrate (derived from this compound) (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel

Step-by-Step Procedure:

-

Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add the aryl chloride substrate (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Atmosphere Purge: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solution via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The reaction should become a dark, heterogeneous mixture.

-

Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Summary Table: Suzuki Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-95 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1-4 | 75-98 |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF | RT - 60 | 6-18 | 65-90 |

| Yields are representative and highly dependent on the specific substrates used.[6][8][9] |

Protocol 2: Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. This reaction is fundamental for converting the aldehyde group of this compound into a key structural motif found in many kinase inhibitors, such as the exocyclic double bond in 3-substituted oxindoles.[5]

Objective: To react this compound with an active methylene compound (e.g., an oxindole) to form an α,β-unsaturated product.

Rationale: A weak base, such as piperidine or pyrrolidine, is used to deprotonate the active methylene compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon. The subsequent dehydration step is often spontaneous or driven by heat to yield the thermodynamically stable conjugated product.

Materials:

-

This compound (1.0 equiv)

-

Active methylene compound (e.g., 5-fluorooxindole) (1.0 equiv)

-

Base catalyst (e.g., Piperidine, 0.1 equiv)

-

Solvent (e.g., Ethanol or Isopropanol)

Step-by-Step Procedure:

-

Reagent Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and the active methylene compound (1.0 equiv) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equiv) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 4-8 hours. A precipitate of the product often forms as the reaction progresses.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying: Dry the product under vacuum to obtain the pure condensed product. Further purification by recrystallization or chromatography is typically not required if high-purity starting materials are used.

Biological Context: Mechanism of Action

Molecules synthesized from this compound are often designed as ATP-competitive kinase inhibitors. This mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding. This action blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes aberrant cell growth and survival.

Diagram: ATP-Competitive Kinase Inhibition

Sources

- 1. Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- | 132483-94-4 | Benchchem [benchchem.com]

- 2. soci.org [soci.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Pathways for the Synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde: A Detailed Guide for Researchers

Introduction: 3-Chloro-4-methylsulfanyl-benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a chlorinated and methylthiolated benzaldehyde, makes it a versatile building block for accessing a range of complex molecular architectures. This comprehensive guide provides an in-depth exploration of the primary catalytic methods for the synthesis of this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

I. Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal catalytic strategies:

-

Direct Formylation of a Precursor: This approach involves the introduction of a formyl group (-CHO) onto a pre-existing 1-chloro-2-(methylthio)benzene ring. The Vilsmeier-Haack reaction is the most prominent example of this strategy.

-

Multi-Step Synthesis with a Catalytic Oxidation Step: This strategy involves the initial synthesis of a (3-chloro-4-(methylthio)phenyl)methanol intermediate, which is then catalytically oxidized to the desired aldehyde.

This guide will delve into the specifics of each approach, providing detailed protocols and insights into the catalytic systems employed.

II. Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the activated aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Mechanism and Rationale:

The success of the Vilsmeier-Haack reaction hinges on the electronic properties of the substrate. The methylsulfanyl (-SMe) group is an ortho-, para-directing activator, enhancing the electron density of the aromatic ring and facilitating electrophilic attack. The chloro (-Cl) group is a deactivating but also ortho-, para-directing substituent. In the case of 1-chloro-2-(methylthio)benzene, the strong activating effect of the methylsulfanyl group directs the formylation predominantly to the para position, resulting in the desired this compound.

Diagram: Vilsmeier-Haack Reaction Mechanism

Asymmetric Synthesis Involving 3-Chloro-4-methylsulfanyl-benzaldehyde: A Guide to Chiral Building Block Construction

An Application and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of 3-Chloro-4-methylsulfanyl-benzaldehyde in asymmetric synthesis. This substituted aromatic aldehyde is a valuable and versatile starting material for the construction of complex chiral molecules. Its unique electronic and steric properties, conferred by the chloro and methylsulfanyl substituents, make it an important precursor in the synthesis of high-value intermediates for pharmaceuticals and fine chemicals. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, field-proven protocols for key asymmetric transformations including enantioselective additions, aldol, and Henry reactions. All protocols are designed to be self-validating systems, supported by mechanistic insights and authoritative references.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical and materials science, the ability to control molecular three-dimensional structure is paramount. Chirality, or 'handedness', is a fundamental property of many bioactive molecules, where one enantiomer can exhibit therapeutic effects while the other may be inactive or even harmful.[1][2] Asymmetric synthesis, therefore, is not an academic exercise but a critical tool for creating safe and effective drugs.[3]

This compound emerges as a strategic starting material in this context. Its aldehyde functionality is a versatile handle for a multitude of carbon-carbon bond-forming reactions. The substituents on the aromatic ring are of particular importance:

-

3-Chloro Group: An electron-withdrawing group that activates the aldehyde carbonyl towards nucleophilic attack. It also serves as a potential site for cross-coupling reactions in later synthetic stages.

-

4-Methylsulfanyl Group: This thioether moiety can be a key pharmacophore itself or can be oxidized to sulfoxide or sulfone groups.[4] Chiral sulfoxides, in particular, are an important class of chiral auxiliaries and pharmacophores.[4][5]

This guide focuses on leveraging this unique substrate in several robust asymmetric transformations to generate key chiral synthons.

Foundational Strategies in Asymmetric Synthesis

The protocols described herein rely on catalytic asymmetric methods, which offer significant advantages in terms of efficiency and atom economy. The primary strategies employed are organocatalysis and metal-based Lewis acid catalysis. Understanding the underlying principles of activation is crucial for troubleshooting and adapting these protocols.

Organocatalysis: Iminium and Enamine Activation

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, bypassing the need for often toxic or air-sensitive metals.[6] For reactions involving aldehydes, two primary activation modes are relevant:

-

Iminium Ion Activation: A chiral secondary amine catalyst condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. This lowers the LUMO of the olefin, accelerating nucleophilic attack (e.g., Michael addition) and shielding one face of the molecule, thereby directing the stereochemical outcome.

-

Enamine Activation: The same chiral secondary amine catalyst reacts with a saturated aldehyde to form a chiral enamine. This raises the HOMO, turning the aldehyde into a potent nucleophile for reactions with electrophiles (e.g., in asymmetric aldol or Michael additions).

Chiral Lewis Acid Catalysis

A chiral Lewis acid, typically a metal complex with a chiral ligand, coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, lowering its LUMO and making the carbonyl carbon more electrophilic. The chiral environment created by the ligand sterically hinders one face of the aldehyde, forcing the nucleophile to attack from the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.[7][8]

Experimental Workflows and Protocols

This section details step-by-step protocols for key asymmetric transformations using this compound as the substrate.

Workflow Overview

The following diagram illustrates the synthetic pathways discussed in this guide, transforming the achiral starting material into valuable chiral building blocks.

Caption: Synthetic routes from this compound.

Protocol 1: Asymmetric Alkynylation for Chiral Propargyl Alcohols

Application Note: The enantioselective addition of terminal alkynes to aldehydes is a powerful method for synthesizing chiral propargyl alcohols, which are versatile intermediates in organic synthesis. The reaction is often catalyzed by a chiral zinc-amino alcohol complex. The choice of a ligand like (+)-N-methylephedrine is based on its proven ability to form a well-defined chiral environment around the zinc center, leading to high enantioselectivity for a broad range of aromatic aldehydes.[9] The electron-withdrawing nature of the 3-chloro substituent is expected to enhance the reactivity of the aldehyde.

Experimental Protocol:

-

Catalyst Preparation:

-

To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add (+)-N-methylephedrine (45 mg, 0.25 mmol, 0.1 eq).

-

Add anhydrous toluene (10 mL).

-

Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.25 mL, 0.25 mmol, 0.1 eq) dropwise.

-

Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

-

Alkynylation Reaction:

-

In a separate flame-dried 100 mL Schlenk flask under argon, dissolve this compound (500 mg, 2.5 mmol, 1.0 eq) in anhydrous toluene (15 mL).

-

Add phenylacetylene (0.41 mL, 3.75 mmol, 1.5 eq).

-

Cool the solution to 0 °C.

-

Add the pre-formed catalyst solution dropwise to the aldehyde solution via cannula.

-

Add diethylzinc (1.0 M in hexanes, 3.75 mL, 3.75 mmol, 1.5 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 24 hours, monitoring by TLC (Thin Layer Chromatography).

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the chiral propargyl alcohol.

-

-

Analysis:

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column).

-

Representative Data:

| Catalyst Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (+)-N-Methylephedrine | Toluene | 0 | 85-95 | 90-97 |

| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Toluene | 0 | 80-90 | >98 |

| (S)-BINOL | Toluene/THF | -20 | 75-85 | 85-92 |

Protocol 2: Asymmetric Henry (Nitroaldol) Reaction

Application Note: The Henry reaction provides access to β-nitro alcohols, which are valuable precursors to β-amino alcohols and α-hydroxy carboxylic acids, common motifs in pharmaceuticals. Catalysis with copper(II)-bis(oxazoline) complexes is a well-established and highly effective method for achieving high enantioselectivity.[10] The choice of the specific bis(oxazoline) ligand allows for fine-tuning of the steric and electronic environment to maximize stereocontrol. The reaction is typically run in a protic solvent like ethanol at or below room temperature to balance reactivity and selectivity.[10][11]

Experimental Protocol:

-

Catalyst Preparation:

-

In a 25 mL Schlenk flask under argon, add Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol, 0.05 eq) and (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) ((R,R)-Ph-Box) (13.5 mg, 0.0275 mmol, 0.055 eq).

-

Add absolute ethanol (5 mL) and stir the mixture at room temperature for 1 hour to form a homogenous blue solution.

-

-

Henry Reaction:

-

To the catalyst solution, add this compound (100 mg, 0.5 mmol, 1.0 eq).

-

Add nitromethane (0.135 mL, 2.5 mmol, 5.0 eq).

-

Cool the reaction mixture to 4 °C in a refrigerator or cold bath.

-

Stir the reaction for 48-72 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with water (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the desired β-nitro alcohol.

-

-

Analysis:

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis after derivatization if necessary.

-

Catalytic Cycle Insight

The following diagram depicts a plausible mechanism for the Cu-Box catalyzed Henry reaction, illustrating the role of the chiral catalyst in orchestrating the enantioselective C-C bond formation.

Caption: Simplified catalytic cycle for the asymmetric Henry reaction.

Conclusion and Future Prospects

References

-

New synthesis strategy for chiral drugs: Versatile chiral chemical species from aldehydes. ScienceDaily. [Link]

-

New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. [Link]

-

Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Thieme Synthesis. [Link]

-

Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Royal Society of Chemistry. [Link]

-

Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B. Nature Communications. [Link]

-

Asymmetric Synthesis. Chiralpedia. [Link]

-

Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]

-

Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. MDPI. [Link]

-

Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Chemical Science (RSC Publishing). [Link]

-

Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives : The effect of substituents upon the efficiency and enantioselectivity. Semantic Scholar. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

-

The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis of chiral sulfinate esters by asymmetric condensation. Nature. [Link]

-

The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. [Link]

-

The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein Archives. [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 3. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. inflexion.com [inflexion.com]

Troubleshooting & Optimization

Overcoming low yields in 3-Chloro-4-methylsulfanyl-benzaldehyde synthesis

As a Senior Application Scientist, I understand that achieving high yields in multi-step organic synthesis is paramount for the efficient development of new chemical entities. The synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde, a key intermediate in various research applications, presents unique challenges related to regioselectivity and substrate sensitivity. Low yields are often not a result of a single issue, but a combination of factors ranging from reagent quality to suboptimal reaction conditions.

This technical support guide is designed to provide you, our fellow researchers and drug development professionals, with actionable troubleshooting strategies and in-depth answers to common questions. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of this synthesis and systematically improve your outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a step-by-step solution.

Q1: My reaction yields are consistently low, and TLC analysis shows multiple product spots with similar Rf values. What is the likely cause?

A1: This is a classic symptom of poor regioselectivity during the formylation step. Your starting material, 2-chloro-1-(methylsulfanyl)benzene, has two primary activating groups: the methylsulfanyl (-SMe) group, which is an ortho-, para- director, and the chloro (-Cl) group, which is a deactivating ortho-, para- director. The desired product, this compound, results from formylation at the C3 position, which is ortho to the strongly activating -SMe group.

However, a significant byproduct is often the isomeric 5-Chloro-4-methylsulfanyl-benzaldehyde , formed by formylation at the C5 position, which is para to the -SMe group. These isomers often have very similar polarities, making them difficult to separate by standard column chromatography and leading to perceived low yields of the pure, desired product.

Recommended Actions:

-

Re-evaluate Your Formylation Method: Standard Friedel-Crafts type reactions like the Vilsmeier-Haack can sometimes give mixtures. A more regioselective method is Directed Ortho Metalation (DoM) . The sulfur atom in the methylsulfanyl group is an excellent directing group for lithiation. Using a strong base like n-butyllithium (n-BuLi) will selectively deprotonate the C3 position ortho to the sulfur. Quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF) will almost exclusively yield the desired 3-chloro isomer.[1][2]

-

Optimize Vilsmeier-Haack Conditions: If you must use the Vilsmeier-Haack reaction, temperature control is critical. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., starting at 0 °C and slowly warming to room temperature) can increase the kinetic preference for the less sterically hindered C3 position.[3]

-

Improve Purification:

-

High-Performance Flash Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing to 10%).

-

Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a water-soluble bisulfite adduct. Stir the crude product mixture with a saturated sodium bisulfite solution. The aldehyde adducts will move to the aqueous layer. After washing the organic layer to remove non-aldehyde impurities, the adduct can be hydrolyzed back to the pure aldehyde mixture by adding an acid or base. This won't separate the isomers but will remove all other impurities.[4]

-

Q2: My reaction is sluggish and often incomplete, even after extended reaction times. How can I improve the conversion rate?

A2: Incomplete conversion points to issues with reagent activity or suboptimal reaction conditions. The Vilsmeier reagent, the electrophile in the Vilsmeier-Haack reaction, is relatively weak and sensitive to moisture.[5][6]

Recommended Actions:

-

Ensure Rigorously Anhydrous Conditions:

-

Reagents: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous DMF (stored over molecular sieves). Moisture will rapidly quench the Vilsmeier reagent and the Lewis acids used in other formylation methods.

-

Glassware: Flame-dry all glassware under vacuum or dry in an oven at >120 °C for several hours before use.

-

Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

-

-

Verify Reagent Stoichiometry and Order of Addition:

-

Vilsmeier Reagent Formation: Always pre-form the Vilsmeier reagent by adding POCl₃ slowly to chilled (0 °C) DMF. A precipitate or thickening of the solution indicates its formation.[7] Allow it to stir for 20-30 minutes before adding the substrate.

-

Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) to ensure the reaction goes to completion.

-

-

Optimize Reaction Temperature: While low temperatures can improve selectivity (see Q1), some activation energy is required. If the reaction is stalled at room temperature, consider gently heating the mixture to 40-50 °C and monitoring closely by TLC. Be aware that higher temperatures may lead to more side products.[3]

Q3: I'm observing byproducts that are significantly more polar than my starting material or desired product, and I suspect oxidation of the methylsulfanyl group. How can I prevent this?

A3: The methylsulfanyl group (-SMe) is susceptible to oxidation to the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me). These oxidized species are highly deactivating and will not undergo formylation, directly reducing your yield. This is a common issue with formylation methods that have oxidative potential or during workup.

Recommended Actions:

-

Control Workup Conditions: Avoid unnecessarily harsh or oxidative workup procedures. Do not use oxidizing agents (like hydrogen peroxide, often used in other contexts) for cleaning or quenching. When neutralizing, use standard aqueous solutions like sodium bicarbonate and work quickly.

-

Maintain an Inert Atmosphere: While the reaction itself may not be oxidative, prolonged exposure of the reaction mixture or the purified product to air, especially at elevated temperatures or in the presence of trace metals, can cause gradual oxidation. Blanket the reaction with N₂ or Ar and consider storing the final product under an inert atmosphere.

-

Switch to a Non-Oxidative Method: The Directed Ortho Metalation (DoM) route is the best alternative here. Organolithium reagents are not oxidative, and the reaction is performed under a strictly inert atmosphere, completely eliminating the risk of sulfide oxidation during the formylation step.[2][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this compound with high yield and purity on a laboratory scale?

A1: For laboratory scale synthesis where high purity and regioselectivity are critical, the Directed Ortho Metalation (DoM) followed by formylation is the superior method. The powerful directing effect of the methylsulfanyl group ensures that lithiation occurs almost exclusively at the C3 position. While it requires stringent anhydrous and anaerobic techniques, it bypasses the regioselectivity and oxidation issues common to other methods. The Vilsmeier-Haack reaction remains a viable, less technically demanding alternative, but one must be prepared to optimize conditions and potentially deal with challenging isomer separation.

| Method | Reagents | Pros | Cons | Typical Yield |

| Directed Ortho Metalation (DoM) | 1. n-BuLi or s-BuLi2. DMF | • Excellent regioselectivity• Non-oxidizing conditions• High purity product | • Requires strict anhydrous/anaerobic technique• Pyrophoric reagents | >85% |

| Vilsmeier-Haack Reaction | POCl₃, DMF | • Operationally simpler• Reagents are less hazardous than organolithiums | • Moderate to poor regioselectivity (isomer formation)• Risk of sulfide oxidation• Corrosive and water-sensitive reagents | 40-70% (of desired isomer) |

| Rieche Formylation [1] | Dichloromethyl methyl ether, TiCl₄ | • Can be effective for some substrates | • Lewis acid can be harsh• Dichloromethyl methyl ether is a potent carcinogen | Variable |

| Gattermann-Koch Reaction [9][10] | CO, HCl, AlCl₃/CuCl | • Uses inexpensive reagents | • Requires high pressure• Toxic gas (CO)• Harsh acidic conditions | Not practical for lab scale |

Table 1. Comparison of Common Formylation Methods.

Q2: What are the critical safety precautions when running this synthesis?

A2: Chemical safety is paramount.

-

Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate PPE (gloves, lab coat, safety glasses). N,N-Dimethylformamide (DMF) is a suspected teratogen and hepatotoxin; avoid inhalation and skin contact.

-